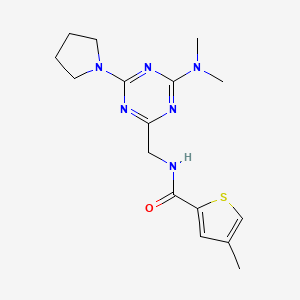
N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-methylthiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-methylthiophene-2-carboxamide is a useful research compound. Its molecular formula is C16H22N6OS and its molecular weight is 346.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Chemical Reactions Analysis
Types of Reactions: : This compound can undergo various reactions, including:
Oxidation and Reduction: : It might participate in oxidation or reduction reactions, potentially altering the functional groups attached to the triazine ring.
Substitution: : The substituents on the triazine and thiophene rings can be involved in nucleophilic or electrophilic substitution reactions.
Condensation: : The presence of amide and amino groups suggests potential for condensation reactions, forming new bonds with other molecules.
Common Reagents and Conditions: : Typical reagents include oxidizing or reducing agents (e.g., hydrogen peroxide, sodium borohydride), nucleophiles or electrophiles (e.g., halogens, alkylating agents), and catalysts to facilitate these transformations.
Major Products: : The reactions result in a variety of products depending on the reaction conditions, such as oxidized or reduced derivatives, substituted analogs, or condensed adducts.
Scientific Research Applications
Chemistry: : This compound can be a valuable intermediate in organic synthesis, contributing to the development of new materials or drugs.
Biology: : Its unique structure might enable it to interact with biological macromolecules, serving as a potential tool for biochemical research or as a therapeutic agent.
Medicine: : Research could explore its efficacy and safety as a pharmaceutical compound, particularly if it exhibits bioactive properties.
Industry: : Beyond research, it might find applications in the development of specialty chemicals or advanced materials with specific functions.
Mechanism of Action: : The compound’s mechanism of action depends on its ability to interact with molecular targets:
Molecular Targets: : It may bind to enzymes, receptors, or other proteins, altering their function.
Pathways Involved: : Its effect could involve modulation of specific biochemical pathways, influencing cellular processes and physiological outcomes. For example, the dimethylamino group might participate in interactions with nucleophilic sites, while the thiophene ring could enable π-π stacking or other aromatic interactions.
Comparison with Similar Compounds: : Compared to other triazine-based compounds, N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-methylthiophene-2-carboxamide stands out due to its unique substitution pattern:
Similar Compounds: : Compounds like 2,4,6-trichloro-1,3,5-triazine or 2-amino-4,6-dimethyl-1,3,5-triazine share the triazine core but differ in their functional groups and resulting properties.
Uniqueness: : The presence of the thiophene ring and specific functional groups imparts distinct chemical reactivity and biological activity, potentially leading to unique applications in various scientific and industrial fields.
Properties
IUPAC Name |
N-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]-4-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6OS/c1-11-8-12(24-10-11)14(23)17-9-13-18-15(21(2)3)20-16(19-13)22-6-4-5-7-22/h8,10H,4-7,9H2,1-3H3,(H,17,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHDQWTIRTLIZKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCC2=NC(=NC(=N2)N(C)C)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














